molecular formula C25H31NO3S B491439 N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)-2,4,6-trimethylbenzenesulfonamide CAS No. 442535-88-8

N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)-2,4,6-trimethylbenzenesulfonamide

Cat. No. B491439
CAS RN: 442535-88-8
M. Wt: 425.6g/mol
InChI Key: NKIMYSFCVVGLKZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C22H25NO3S. The molecular weight is 383.5 g/mol. The InChI and SMILES strings provide a textual representation of the compound’s structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its density, melting point, and boiling point, are not specified in the available resources .

Scientific Research Applications

Asymmetric Synthesis

This compound is discussed in the context of asymmetric synthesis. It has been studied for its potential in creating chiral imines and its relevance in organometallic reactions and asymmetric synthesis processes (Ramachandar, Wu, Zhang, & Davis, 2006).

Copper(II) Complex Formation

Research demonstrates its use in forming copper(II) complexes. These complexes have been characterized by spectroscopic methods, and their potential as chemical nucleases in the presence of ascorbate/H2O2 has been explored (Macías et al., 2006).

Coordination Compounds

The compound has been studied in the formation of coordination compounds with unique geometries and potential applications in DNA binding and cleavage, genotoxicity, and anticancer activity (González-Álvarez et al., 2013).

Catalysis and Oxidation Studies

Research has shown its use as a substituent in catalysis, particularly in the oxidation of olefins. The stability and solubility of such complexes have been a focus, along with their efficacy in specific oxidation reactions (Işci et al., 2014).

Quantum Chemical Calculations

There has also been a study focusing on quantum-chemical calculations of similar sulfonamide compounds, aimed at understanding their molecular orbitals and energy states (Peiming et al., 2022).

properties

IUPAC Name

N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)-2,4,6-trimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31NO3S/c1-15-11-16(2)24(17(3)12-15)30(27,28)26-19-8-10-23-21(14-19)20-13-18(25(4,5)6)7-9-22(20)29-23/h8,10-12,14,18,26H,7,9,13H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKIMYSFCVVGLKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C3CC(CC4)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)-2,4,6-trimethylbenzenesulfonamide

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